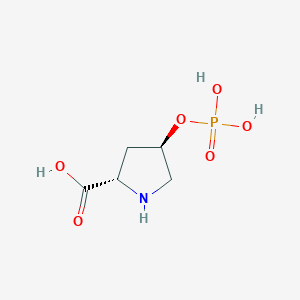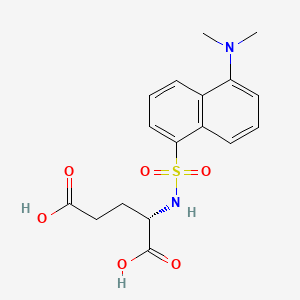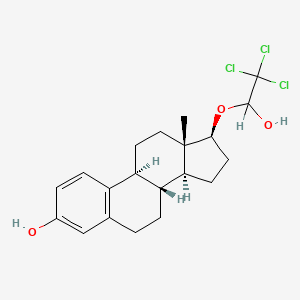
Silane, trichloro(phenylthio)-
Übersicht
Beschreibung
Silane, trichloro(phenylthio)- is an organosilicon compound with the chemical formula C6H5SSiCl3. It is a derivative of silane, where three chlorine atoms and one phenylthio group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, trichloro(phenylthio)- can be synthesized through the reaction of trichlorosilane with thiophenol. The reaction typically occurs in the presence of a catalyst, such as a platinum complex, under controlled temperature and pressure conditions. The general reaction is as follows:
HSiCl3+C6H5SH→C6H5SSiCl3+H2
Industrial Production Methods
In industrial settings, the production of silane, trichloro(phenylthio)- involves large-scale reactors where trichlorosilane and thiophenol are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trichloro(phenylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and water. These reactions typically occur under mild conditions with the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, trichloro(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of silane, trichloro(phenylthio)- involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can react with nucleophiles to form new bonds. The phenylthio group can undergo oxidation or reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A simpler compound with the formula HSiCl3, used in the production of ultrapure silicon.
Chlorosilane: A group of compounds with at least one silicon-chlorine bond, used in various chemical processes.
Methyltrichlorosilane: A compound with the formula CH3SiCl3, used in organosilicon chemistry.
Uniqueness
Silane, trichloro(phenylthio)- is unique due to the presence of the phenylthio group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in research and industry, where other chlorosilanes may not be as effective.
Eigenschaften
IUPAC Name |
trichloro(phenylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3SSi/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJANZXKEMOBQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226695 | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-91-1 | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)


![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)










